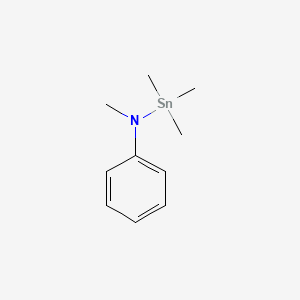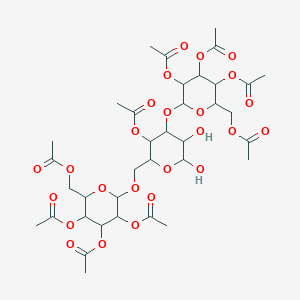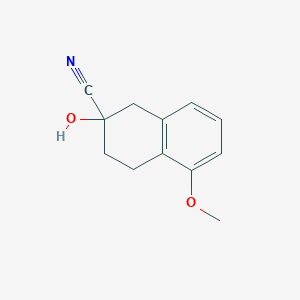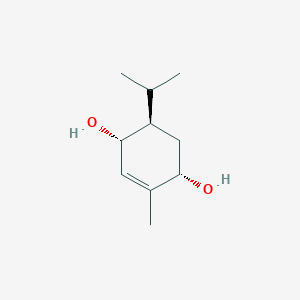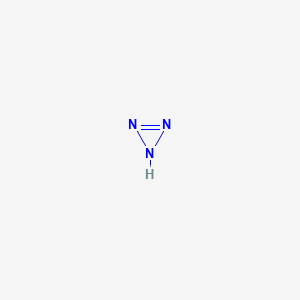
1H-Triazirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Triazirene is a three-membered heterocyclic compound containing three nitrogen atoms. It is known for its high reactivity and potential applications in various fields, including chemistry, biology, and industry. The compound is of particular interest due to its unique structure and the presence of multiple nitrogen atoms, which contribute to its reactivity and potential as a building block for more complex molecules.
Preparation Methods
The synthesis of 1H-Triazirene typically involves the assembly of a triazine ring from triazole-containing starting materials or the construction of a triazole ring from triazine-containing compounds . Various synthetic routes have been developed, including:
Oxidative Conditions: A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under oxidative conditions.
Multistep Synthesis: Involves the formation of intermediate compounds that are subsequently converted into this compound through a series of chemical reactions.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and improving yields.
Chemical Reactions Analysis
1H-Triazirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert this compound into more reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Common reagents and conditions used in these reactions include aqueous sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Triazirene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Triazirene involves its interaction with molecular targets and pathways within biological systems. The compound’s reactivity is attributed to the presence of multiple nitrogen atoms, which can form various types of bonds and interactions with other molecules. This reactivity allows this compound to participate in a wide range of chemical reactions, making it a versatile compound for scientific research .
Comparison with Similar Compounds
1H-Triazirene can be compared with other similar compounds, such as:
1H-1,2,3-Triazole: Another nitrogen-containing heterocycle with a wide range of applications in chemistry and biology.
1H-1,2,4-Triazine: Known for its stability and use in various chemical reactions.
1H-Tetrazole: A four-membered nitrogen-containing ring with significant applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its three-membered ring structure and the presence of three nitrogen atoms, which contribute to its high reactivity and potential for diverse applications.
Properties
CAS No. |
157-29-9 |
|---|---|
Molecular Formula |
HN3 |
Molecular Weight |
43.029 g/mol |
IUPAC Name |
1H-triazirine |
InChI |
InChI=1S/HN3/c1-2-3-1/h(H,1,2,3) |
InChI Key |
MZTQIUTZJNWTSX-UHFFFAOYSA-N |
Canonical SMILES |
N1N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)
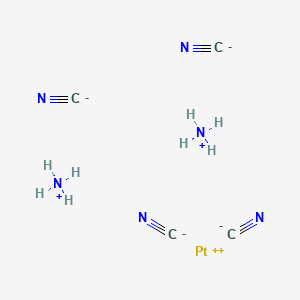


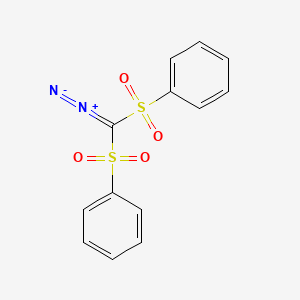
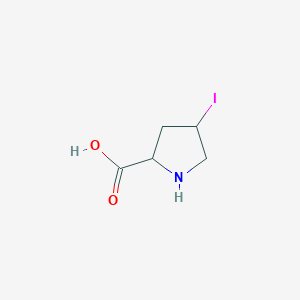
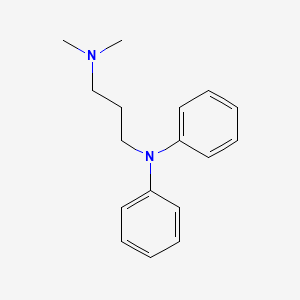

![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
